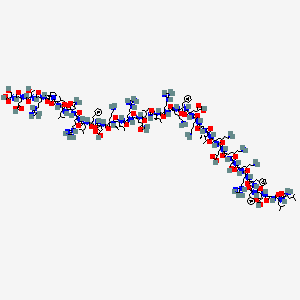
309247-84-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the Chemical Abstracts Service (CAS) number 309247-84-5 is known as Crustacean Cardioactive Peptide. It is a highly conserved, amidated cyclic nonapeptide with the primary structure ProPheCysAsnAlaPheTyrGlyCys-NH2 and a disulfide bridge between cysteine residues at positions 3 and 9. This peptide is found in crustaceans and insects, where it functions as a cardioaccelerator, neuropeptide transmitter, and hormone .
准备方法
Crustacean Cardioactive Peptide can be synthesized through solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .
化学反应分析
Crustacean Cardioactive Peptide undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues can be oxidized, which is crucial for maintaining the peptide’s cyclic structure.
Reduction: The disulfide bridge can be reduced to yield linear peptides with free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with altered biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are the oxidized or reduced forms of the peptide .
科学研究应用
Crustacean Cardioactive Peptide has several scientific research applications:
Chemistry: It is used as a model peptide to study peptide synthesis, folding, and stability.
Biology: It serves as a tool to investigate the role of neuropeptides in regulating physiological processes in crustaceans and insects.
Medicine: Research on this peptide helps in understanding the mechanisms of neuropeptide signaling and its potential therapeutic applications.
Industry: It is used in the development of bioactive peptides for various industrial applications, including pharmaceuticals and biotechnology
作用机制
Crustacean Cardioactive Peptide exerts its effects by binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. The peptide acts as a cardioaccelerator by increasing the heart rate in crustaceans and insects. It also functions as a neuropeptide transmitter, modulating neuronal activity and influencing various physiological processes. The molecular targets and pathways involved include G-protein coupled receptors and downstream signaling cascades .
相似化合物的比较
Crustacean Cardioactive Peptide is unique due to its specific amino acid sequence and cyclic structure. Similar compounds include other neuropeptides found in arthropods, such as:
FMRFamide: A neuropeptide with the sequence Phe-Met-Arg-Phe-NH2, which also acts as a cardioaccelerator and neuromodulator.
Proctolin: A pentapeptide with the sequence Arg-Tyr-Leu-Pro-Thr, involved in modulating muscle contractions and neuronal activity.
Compared to these peptides, Crustacean Cardioactive Peptide has a distinct structure and specific biological functions, making it a valuable tool for research in neurobiology and physiology .
属性
CAS 编号 |
309247-84-5 |
|---|---|
分子式 |
C₄₂H₅₈N₁₀O₁₂S₂ |
分子量 |
959.10 |
序列 |
One Letter Code: PFCNAFTGC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B612617.png)



